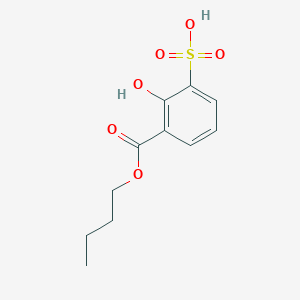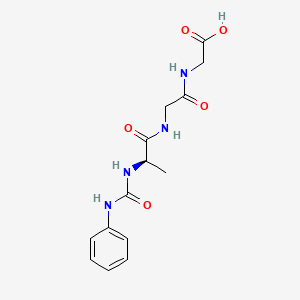![molecular formula C19H16N4O B14220423 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and methylphenyl groups in the structure enhances its chemical properties and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For example, the reaction between 2-methoxyphenylhydrazine and 4-methylbenzaldehyde in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxyphenyl)-5-phenyl-2H-pyrazolo[3,4-c]pyridazine
- 3-(2-Methoxyphenyl)-5-(4-chlorophenyl)-2H-pyrazolo[3,4-c]pyridazine
- 3-(2-Methoxyphenyl)-5-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine
Uniqueness
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine is unique due to the presence of both methoxy and methylphenyl groups, which can enhance its chemical stability and biological activity
Propiedades
Fórmula molecular |
C19H16N4O |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C19H16N4O/c1-12-7-9-13(10-8-12)16-11-15-18(21-23-19(15)22-20-16)14-5-3-4-6-17(14)24-2/h3-11H,1-2H3,(H,21,22,23) |
Clave InChI |
QPQUNPUHWRWFBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


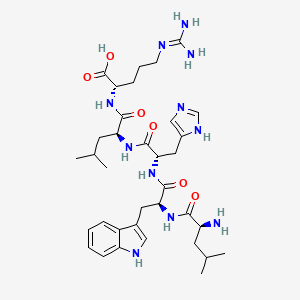
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
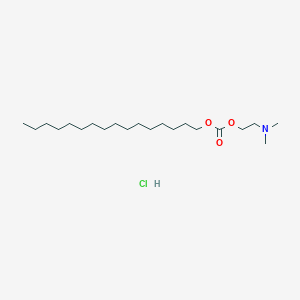


![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
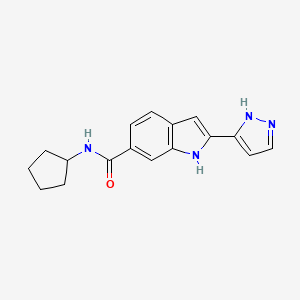

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
